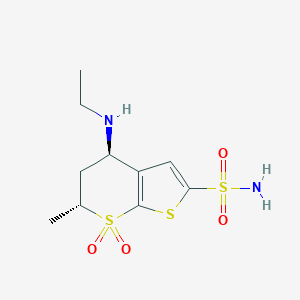
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: is a synthetic steroidal compound. It is known for its role as an intermediate in the synthesis of various steroidal medications, particularly those used in hormonal therapies. This compound is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate typically begins with steroidal precursors such as pregnenolone or progesterone.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired transformations. For example, hydroxylation might be carried out using oxidizing agents, while methylenation could involve the use of methylene transfer reagents under anhydrous conditions.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale operations, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s activity and properties.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups replacing the acetate.
Scientific Research Applications
Chemistry:
Synthesis of Steroidal Drugs: Used as an intermediate in the synthesis of drugs like cyproterone acetate, which is used in hormonal therapies.
Analytical Chemistry: Employed in the study of steroidal transformations and reaction mechanisms.
Biology:
Hormonal Studies: Utilized in research on steroid hormone functions and interactions.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in steroid metabolism.
Medicine:
Hormonal Therapies: Key intermediate in the production of medications for conditions like prostate cancer, endometriosis, and hirsutism.
Contraceptives: Used in the synthesis of contraceptive agents.
Industry:
Pharmaceutical Manufacturing: Integral in the production of various steroidal pharmaceuticals.
Biotechnology: Applied in the development of biotechnological processes involving steroidal compounds.
Mechanism of Action
The biological effects of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate are primarily mediated through its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the specific receptor and tissue context. The compound influences gene expression by modulating the activity of these receptors, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Cyproterone Acetate: A closely related compound used in hormonal therapies.
Medroxyprogesterone Acetate: Another synthetic steroid with similar applications in medicine.
Dexamethasone: A corticosteroid with overlapping synthetic pathways.
Uniqueness:
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate is unique due to its specific structural modifications, such as the methylene bridge and the acetate group, which confer distinct biological activities and synthetic utility. These features differentiate it from other steroidal compounds and make it valuable in both research and therapeutic contexts.
Properties
CAS No. |
2701-50-0 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(2S,15R,16S)-15-acetyl-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1 |
InChI Key |
ARUYPSAYKHCXNE-UEEBKWBUSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)C5CC5[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |
melting_point |
280-281°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-Deschloro Cyproterone Acetate; (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione; 17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















